Furaneol 4-glucoside is a compound of significant interest in the field of food and wine chemistry due to its role as an aroma precursor. It is particularly noted for its contribution to the strawberry-like aroma in certain wines and fruits. The compound has been studied in various grapevine species, including those used in winemaking, such as the American grape (Vitis labrusca) and its hybrids. The presence of furaneol and its derivatives, such as furaneol glucoside, in these grapes is a key factor in the characteristic aromas of the wines produced from
While Furaneol 4-glucoside occurs naturally, its synthesis has been achieved through enzymatic methods. Specifically, a glucosyltransferase gene (UGT85K14) from the Muscat Bailey A grape cultivar has been identified and utilized for this purpose. [, ] This gene encodes an enzyme, UDP-glucose:furaneol glucosyltransferase, capable of catalyzing the transfer of a glucose moiety from UDP-glucose to Furaneol®, resulting in the formation of Furaneol 4-glucoside. [, ]
The primary chemical reaction involving Furaneol 4-glucoside is its hydrolysis, which leads to the release of the aroma compound Furaneol®. [, ] This reaction can occur enzymatically during processes like fermentation or through chemical hydrolysis under acidic conditions. [, ] The hydrolysis of Furaneol 4-glucoside is a key step in the development of the characteristic strawberry-like aroma in various fruits and fermented products like wine. [, ]
The mechanism of action of Furaneol 4-glucoside primarily revolves around its role as an aroma precursor. [, ] It exists in a bound, non-volatile form within the fruit or plant matrix. [, ] Upon enzymatic or chemical hydrolysis, the glycosidic bond is cleaved, releasing the volatile aroma compound Furaneol®. [, ] This free Furaneol® contributes to the overall aroma profile of the fruit or fermented product.
The primary application of Furaneol 4-glucoside stems from its role as an aroma precursor, primarily in the food and beverage industry. [, ] It contributes to the desirable strawberry-like aroma in various fruits and fermented products like wine. [, ] Understanding its presence and behavior during processing can be crucial for controlling and optimizing the final flavor profile of these products. [, ]
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